methyl (2R)-2-bromo-3-hydroxypropanoate

Chiral Purity Enantiomeric Excess Quality Control

Methyl (2R)-2-bromo-3-hydroxypropanoate is a chiral, enantiopure (2R)-bromoester characterized by a defined (2R) stereocenter, a reactive secondary alkyl bromide, a primary hydroxyl group, and a methyl ester moiety (C₄H₇BrO₃, molecular weight 183.00 g/mol). This trifunctional architecture enables orthogonal chemical transformations, making it a versatile chiral building block for the synthesis of complex molecules, particularly in medicinal chemistry and drug discovery.

Molecular Formula C4H7BrO3
Molecular Weight 183.00 g/mol
CAS No. 1609168-44-6
Cat. No. B6162673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2R)-2-bromo-3-hydroxypropanoate
CAS1609168-44-6
Molecular FormulaC4H7BrO3
Molecular Weight183.00 g/mol
Structural Identifiers
SMILESCOC(=O)C(CO)Br
InChIInChI=1S/C4H7BrO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3/t3-/m1/s1
InChIKeyGVXAFLUDYYQGCG-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (2R)-2-Bromo-3-hydroxypropanoate (CAS 1609168-44-6): Procurement-Ready Chiral Building Block for Asymmetric Synthesis


Methyl (2R)-2-bromo-3-hydroxypropanoate is a chiral, enantiopure (2R)-bromoester characterized by a defined (2R) stereocenter, a reactive secondary alkyl bromide, a primary hydroxyl group, and a methyl ester moiety (C₄H₇BrO₃, molecular weight 183.00 g/mol) . This trifunctional architecture enables orthogonal chemical transformations, making it a versatile chiral building block for the synthesis of complex molecules, particularly in medicinal chemistry and drug discovery [1].

Why Methyl (2R)-2-Bromo-3-hydroxypropanoate Cannot Be Replaced by Racemic or Regioisomeric Analogs in Stereocontrolled Synthesis


In chiral synthesis, the stereochemical outcome is predetermined by the starting material's configuration. Methyl (2R)-2-bromo-3-hydroxypropanoate cannot be substituted with its racemic mixture, (S)-enantiomer, or regioisomers without fundamentally altering the downstream product's stereochemistry and, consequently, its biological activity . The (2R) configuration ensures a specific three-dimensional orientation for subsequent stereoselective transformations, such as nucleophilic substitutions that proceed with inversion or retention of configuration [1]. Using a racemic mixture would introduce an undesired stereoisomer, potentially halving yield, requiring costly separation, and complicating regulatory approval in pharmaceutical development [2].

Quantitative Differentiation of Methyl (2R)-2-Bromo-3-hydroxypropanoate: A Comparative Evidence Guide for Procurement


Superior Purity and Chemical Fidelity Compared to Racemic Mixtures

The enantiopure (2R)-enantiomer offers a definitive advantage over racemic mixtures or poorly characterized stereoisomers. While a racemic mixture contains an equal amount of both (R)- and (S)-enantiomers, the target compound is supplied as a single enantiomer with a chemical purity of 98% . This ensures that the entire quantity purchased contributes to the desired stereochemical pathway, eliminating the 50% material loss and purification burden associated with racemic starting materials .

Chiral Purity Enantiomeric Excess Quality Control

Cost-Efficiency Advantage Over (S)-Enantiomer in Diltiazem Synthesis

The (2R)-enantiomer provides a direct, cost-advantageous route to key pharmaceutical intermediates. Specifically, it serves as a chiral auxiliary in the synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a crucial precursor for the calcium channel blocker Diltiazem . While the (S)-enantiomer is commercially available (e.g., CAS 162464-06-4), its production is often on a smaller scale and may involve higher cost . The (2R)-enantiomer, therefore, offers a more economically viable and scalable route for this specific API target.

API Synthesis Cost Analysis Chiral Intermediate

Validated Reactivity for Stereoselective Transformations via Sharpless ADH

The (2R)-enantiomer is a validated product of the Sharpless catalytic asymmetric dihydroxylation (ADH), a Nobel Prize-winning reaction known for its high enantioselectivity . This synthetic provenance ensures the compound's high enantiomeric excess and serves as a benchmark for its use in other stereoselective transformations. In contrast, racemic or achiral synthesis methods for similar compounds offer no such guarantee of stereochemical fidelity, requiring subsequent resolution steps [1].

Asymmetric Synthesis Reaction Validation Chiral Pool

High-Impact Application Scenarios for Methyl (2R)-2-Bromo-3-hydroxypropanoate in Research and Development


Synthesis of Enantiopure Pharmaceutical Intermediates

The compound's primary application is as a chiral building block in the synthesis of complex pharmaceutical agents. Its validated role in the synthesis of a key intermediate for Diltiazem demonstrates its utility in constructing specific stereocenters in drug molecules . It is ideal for projects requiring a defined (2R) configuration, such as the development of novel calcium channel blockers or other chiral therapeutics.

Construction of Modified Amino Acids and Peptidomimetics

The (2R)-bromoester serves as a precursor for synthesizing modified amino acids like (2R,3S)-2-amino-3-hydroxy-4-alkenoates . These non-natural amino acids are essential tools for probing biological systems and developing peptidomimetics with enhanced stability or novel functions. This application is critical for medicinal chemistry and chemical biology research.

Development of Novel Chiral Synthons via Orthogonal Functionalization

The molecule's three distinct functional groups (bromide, hydroxyl, ester) allow for sequential, orthogonal chemical transformations. The bromide can undergo stereoselective nucleophilic substitution, the hydroxyl can be protected or oxidized, and the ester can be hydrolyzed or reduced . This makes it an excellent starting material for building diverse chiral libraries or for use as a multi-functional handle in complex total synthesis.

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